molecular formula C10H10F3NO B13406029 2-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-one

2-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-one

Cat. No.: B13406029
M. Wt: 217.19 g/mol
InChI Key: GTMXYZBARMHSBL-UHFFFAOYSA-N
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Description

2-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-one is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino group and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-one typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with nitromethane under basic conditions to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as hydrogen in the presence of a palladium catalyst, to yield the desired amino compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one
  • 1,1,1-Trifluoro-3-phenyl-2-propanone
  • 2-(Trifluoromethyl)-L-phenylalanine

Uniqueness

2-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-one is unique due to the presence of both an amino group and a trifluoromethyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

2-amino-1-[2-(trifluoromethyl)phenyl]propan-1-one

InChI

InChI=1S/C10H10F3NO/c1-6(14)9(15)7-4-2-3-5-8(7)10(11,12)13/h2-6H,14H2,1H3

InChI Key

GTMXYZBARMHSBL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1C(F)(F)F)N

Origin of Product

United States

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